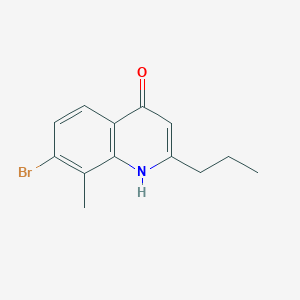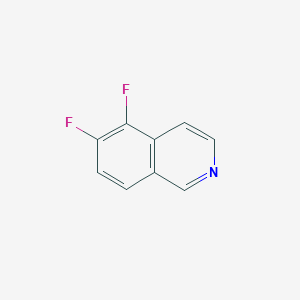
5,6-Difluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinoline and its derivatives are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their unique biological activities and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroisoquinoline can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Pre-Fluorinated Precursors: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring to form the isoquinoline structure.
Simultaneous Installation:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form various polycyclic structures.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cycloaddition: Reagents such as dienes and azides are used under thermal or photochemical conditions.
Cross-Coupling: Palladium or nickel catalysts are commonly used along with organometallic reagents such as boronic acids or stannanes.
Major Products: The major products formed from these reactions include substituted isoquinolines, polycyclic compounds, and various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5,6-Difluoroisoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,6-Difluoroisoquinoline involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroisoquinoline
- 6-Fluoroisoquinoline
- 7-Fluoroisoquinoline
- 8-Fluoroisoquinoline
- 5,7-Difluoroisoquinoline
Comparison: 5,6-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms at the 5 and 6 positions on the isoquinoline ring. This specific substitution pattern can lead to different biological activities and physical properties compared to other fluorinated isoquinolines . For example, the 5,7-difluoro derivative has been found to exhibit different activity profiles against certain types of cancer cells .
Eigenschaften
Molekularformel |
C9H5F2N |
|---|---|
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
5,6-difluoroisoquinoline |
InChI |
InChI=1S/C9H5F2N/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H |
InChI-Schlüssel |
YKFAJLJAVFVMDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=NC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester](/img/structure/B15092990.png)
![5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine](/img/structure/B15092998.png)
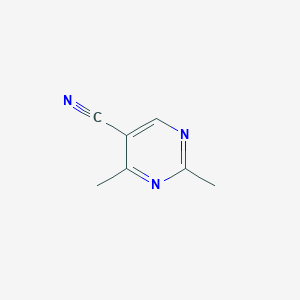
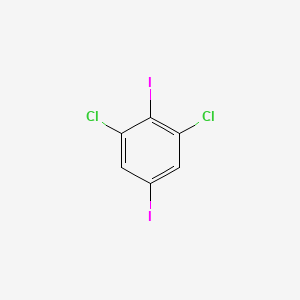
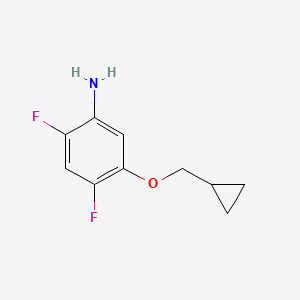
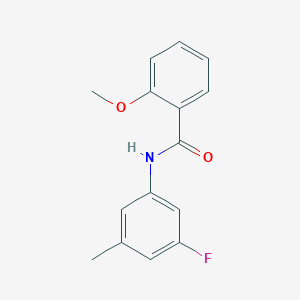
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B15093049.png)
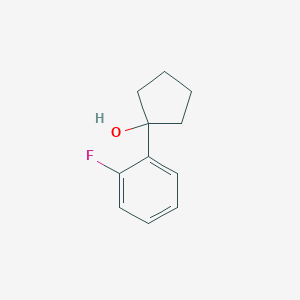
![9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15093053.png)


